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Compound of Interest

(1,1-Dipropylbutyllammonium
Compound Name:

chloride
CAS No.: 56065-37-3
Cat. No.: B15345233

Get Quote

Executive Summary & Compound Profile

(1,1-Dipropylbutyl)ammonium chloride is the hydrochloride salt of a sterically hindered
primary amine. Structurally, the nitrogen atom is attached to a tertiary carbon bearing three
propyl chains (systematically 4-propylheptan-4-amine). This unique "umbrella-like" steric bulk
confers high metabolic stability and lipophilicity, making it a critical reagent in two primary
domains:

e Pharmacological Tool: As a ligand for Nicotinic Acetylcholine Receptors (nAChR) and Sigma
Receptors, and a blocker of dopamine uptake. It serves as a reference standard in
neuropharmacological assays.

» Synthetic Building Block: Used to introduce the bulky 1,1-dipropylbutyl moiety into drug
candidates to modulate lipophilicity and prevent enzymatic degradation (steric shielding).

Physicochemical Properties
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Property Value Notes
Formula Salt form MW: 193.76 g/mol
Volatile liquid (handle salt to
Free Base MW 157.30 g/mol )
avoid loss)
- >50 mg/mL in water; sparingly
Solubility Water, Methanol, Ethanol ]
soluble in non-polar solvents
] Strong base, exists as cation
pKa ~10.5 (Estimated) ) )
at physiological pH
) ] ) Tertiary alkyl center impedes
Sterics Highly Hindered

nucleophilic attack

Pharmacological Reagent Protocols

When used as a bioactive tool compound, the reagent is typically employed in competitive
binding assays or electrophysiological studies. The following protocol ensures optimal stability
and receptor interaction.

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock for serial dilution.
¢ Weighing: Accurately weigh 19.4 mg of (1,1-Dipropylbutyl)ammonium chloride.

o Note: The salt is hygroscopic. Equilibrate to room temperature in a desiccator before

weighing.
e Dissolution: Dissolve in 10 mL of DMSO or Milli-Q Water.

o Insight: While water soluble, DMSO is preferred for stock solutions to prevent microbial
growth during long-term storage at -20°C.

« Filtration: Filter through a 0.22 um PVDF membrane to remove particulates.
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e Storage: Aliquot into amber vials. Stable for 6 months at -20°C. Avoid repeated freeze-thaw
cycles.

Protocol B: In Vitro Binding Assay (hnAChR |/ Sigma)

Context: Diprobutine acts as a non-competitive blocker. The following conditions are optimized
for radioligand displacement.

o Buffer System: 50 mM Tris-HCI, pH 7.4 containing 120 mM NacCl, 5 mM KCI, 2 mM CaClz, 1
mM MgClz.

o Reagent Concentration Range: 1 nM to 100 uM.
e Incubation: 60 minutes at 25°C (Room Temp).

o Mechanistic Note: Higher temperatures (37°C) may increase non-specific binding due to
the compound's lipophilicity.

Synthetic Reagent Protocols

In organic synthesis, this reagent is used to generate amides, ureas, or sulfonamides. The
challenge is the steric hindrance of the tertiary alkyl group, which significantly reduces the
nucleophilicity of the amine. Standard conditions often fail; the following "Force Conditions"
protocol is recommended.

Protocol C: Amide Coupling (Synthesis of Diprobutine
Derivatives)

Reaction: Coupling (1,1-Dipropylbutyl)ammonium chloride with an Acid Chloride (R-COCI).

Reagents Required:
e (1,1-Dipropylbutyl)ammonium chloride (1.0 equiv)

e Acid Chloride (1.2 equiv)

o Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5 equiv)
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o Critical: 1.0 equiv of base is consumed to neutralize the HCI salt; 1.0 equiv acts as the
proton scavenger for the reaction.

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Essential for steric activation.

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

Salt Neutralization (In Situ): Suspend (1,1-Dipropylbutyl)ammonium chloride (1 mmol, 194
mg) in anhydrous DCM (5 mL) under nitrogen. Add DIEA (2.5 mmol, 435 pL). Stir for 15
minutes at Room Temperature (RT) until the solid dissolves and the free amine is liberated.

Addition of Electrophile: Cool the solution to 0°C. Add the Acid Chloride (1.2 mmol) dropwise.

o Why? Although hindered, the free amine can react exothermically. Cooling prevents side
reactions.

Catalysis: Add DMAP (0.1 mmol). Allow the mixture to warm to RT and stir for 12—24 hours.

o Monitoring: If conversion is low after 6 hours (checked by TLC/LCMS), heat to reflux (40°C
for DCM, 80°C for DMF). The tertiary alkyl group imposes a high energy barrier.

Workup: Dilute with DCM, wash with 1M HCI (to remove unreacted amine and DMAP), then
saturated NaHCOs and brine. Dry over NazSOa.

Visualization: Synthetic Workflow

The following diagram illustrates the activation and coupling pathway, highlighting the critical

neutralization step.
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Caption: Activation pathway for hindered amine synthesis. Note the requirement for excess
base to neutralize the starting salt.

Analytical Characterization

When analyzing reaction mixtures or biological samples, the lack of a chromophore (UV
activity) in the aliphatic chain requires specific detection methods.

e HPLC Method:

o

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

[¢]

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B over 20 min.

[e]

[e]

Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) is
preferred due to weak UV absorbance at 210 nm.

e Mass Spectrometry (LC-MS):

o Mode: ESI Positive.

o Target lon: [M+H]+ = 158.2 m/z.
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o Fragmentation: Loss of propyl groups (M-43) is common in MS/MS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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